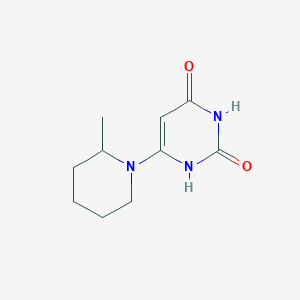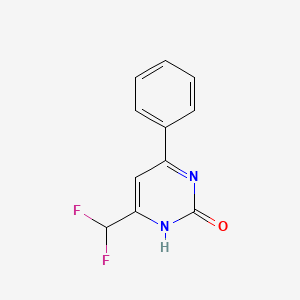
4-溴-6-(5-甲基吡嗪-2-基)嘧啶
描述
“4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine” is a chemical compound with the molecular formula C9H7BrN4 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine”, often involves ring cleavage methodology reactions . This process allows for the selective introduction of multiple functional groups, making it a robust method for the synthesis of substituted pyridines .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine” can be analyzed using various spectroscopic techniques . These techniques provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds .Chemical Reactions Analysis
“4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine” can participate in various chemical reactions. For instance, it can undergo ring cleavage methodology reactions to produce 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine” include a molecular weight of 173.01 g/mol, a XLogP3 value of 1.6, and zero hydrogen bond donor count . It also has a topological polar surface area of 25.8 Ų .科学研究应用
合成和催化应用
嘧啶衍生物,包括类似于4-溴-6-(5-甲基吡嗪-2-基)嘧啶的结构,对于开发药用和医药化合物至关重要,因为它们具有生物可用性和广泛的合成适用性。一篇关于5H-吡喃并[2,3-d]嘧啶骨架合成的综述强调了混合催化剂的使用,包括有机催化剂、金属催化剂和纳米催化剂,展示了该化合物在通过多样的催化应用促进引导分子开发方面的相关性(Parmar, Vala, & Patel, 2023)。
生物活性
嘧啶核心以展示一系列药理效应而闻名,如抗氧化、抗菌、抗病毒和抗炎性能。一篇总结最近嘧啶合成及其抗炎活性发展的文献综述展示了嘧啶衍生物在药物开发中的重要潜力。这凸显了该化合物在为新的抗炎药物做出贡献方面的多功能性,同时最大程度地减少毒性(Rashid et al., 2021)。
抗癌潜力
基于嘧啶的骨架表现出显著的抗癌活性,许多专利表明对这种杂环在癌症治疗中持续的兴趣。一篇聚焦来自专利文献的基于嘧啶的抗癌药物的综述突出了这些化合物发挥细胞杀伤作用的多种机制,指出了该化合物在抗癌药物设计中的潜在作用(Kaur et al., 2014)。
氟代嘧啶在癌症治疗中的应用
进一步强调该化合物在肿瘤学中的实用性,关于氟代嘧啶(FPs)的研究展示了它们在治疗癌症中的作用,重点介绍了合成广泛使用的5-氟尿嘧啶(5-FU)的方法。对FPs与核酸相互作用并抑制关键细胞酶的分子机制的洞察为开发更精确的癌症治疗奠定了基础(Gmeiner, 2020)。
光学传感器和药用应用
嘧啶衍生物还在开发光学传感器方面发挥作用,利用其形成配位和氢键的能力。这篇关于2005年至2020年间基于嘧啶的光学传感器的综述展示了该化合物在传感应用和药物化学中的双重用途,突出了其广泛的适用性(Jindal & Kaur, 2021)。
未来方向
作用机制
Target of Action
Pyrimidine derivatives, which include 4-bromo-6-(5-methylpyrazin-2-yl)pyrimidine, have been associated with a wide range of pharmacological applications .
Mode of Action
It’s worth noting that pyrimidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their pharmacological activity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic efficacy .
Result of Action
Pyrimidine derivatives are known to exert a variety of effects at the molecular and cellular level, often contributing to their pharmacological activity .
生化分析
Biochemical Properties
4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in DNA repair and replication, such as poly(ADP-ribose) polymerases (PARPs). The interaction with PARPs is particularly significant as it can influence the PARylation process, which is essential for DNA damage recognition and repair . Additionally, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine can bind to various proteins, affecting their function and stability.
Cellular Effects
The effects of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine can affect the expression of genes related to stress responses and metabolic processes, thereby altering cellular function .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, its interaction with PARPs can inhibit their activity, affecting the DNA repair process . Additionally, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine may degrade, leading to changes in its activity and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing DNA repair and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.
Metabolic Pathways
4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in nucleotide metabolism, affecting the synthesis and degradation of nucleotides. Additionally, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine can modulate the levels of metabolites involved in energy production and cellular signaling .
Transport and Distribution
Within cells and tissues, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For example, this compound can bind to transporters that facilitate its uptake into cells, as well as binding proteins that direct its distribution within the cell .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. The localization of 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location .
属性
IUPAC Name |
2-(6-bromopyrimidin-4-yl)-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c1-6-3-12-8(4-11-6)7-2-9(10)14-5-13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFHZJAWWYODDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



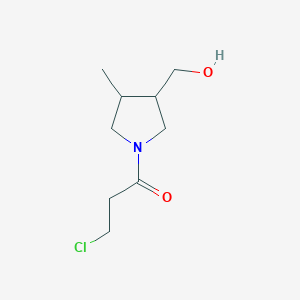
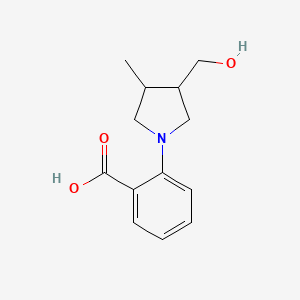
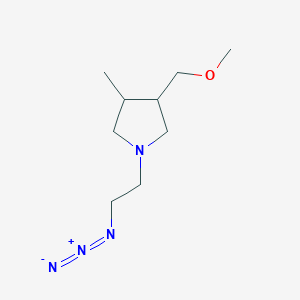
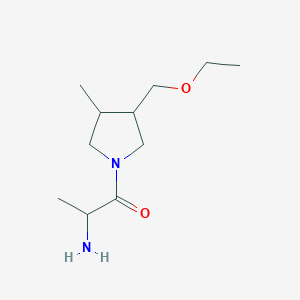

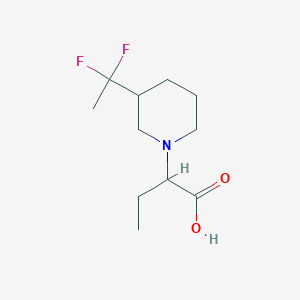
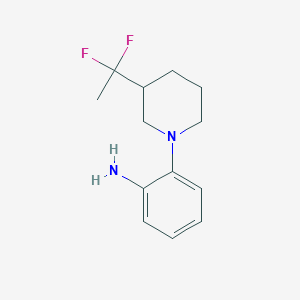

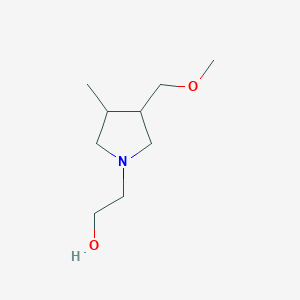

![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
![3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate](/img/structure/B1481049.png)
